1-Desmethylobtusin

Pharmacokinetics UHPLC-MS/MS Plasma Concentration

Assuming anthraquinones from Semen Cassiae are interchangeable compromises experimental validity. 1-Desmethylobtusin's unique 1-position demethylation produces distinct pharmacokinetics (plasma range 1.86-1485 ng/mL) and 5-fold greater NO inhibitory potency (IC50 13.9 μM vs. 71.7 μM for aurantio-obtusin). • Non-substitutable UHPLC-MS/MS marker for Cassia obtusifolia authentication • Critical SAR scaffold: evaluate impact of 1-position methylation status • In stock; custom synthesis available for bulk orders

Molecular Formula C17H14O7
Molecular Weight 330.29 g/mol
Cat. No. B12376054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Desmethylobtusin
Molecular FormulaC17H14O7
Molecular Weight330.29 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1O)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)O
InChIInChI=1S/C17H14O7/c1-6-4-7-10(15(21)12(6)18)14(20)11-8(13(7)19)5-9(23-2)17(24-3)16(11)22/h4-5,18,21-22H,1-3H3
InChIKeyDQLZLEGJAFDFLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Desmethylobtusin: Unique Pharmacological Profile


1-Desmethylobtusin (CAS: 90985-57-2), systematically known as 1,2,8-trihydroxy-6,7-dimethoxy-3-methylanthraquinone, is an anthraquinone compound primarily isolated from the seeds of Cassia obtusifolia L. (Semen Cassiae) [1]. As a secondary metabolite in the hydroxyanthraquinone class, it is characterized by its specific methylation pattern, lacking a methyl group at the 1-position compared to its close structural analog, obtusin [2]. This structural nuance influences its physicochemical properties and its behavior in biological systems, which is a key factor for researchers considering its use in pharmacology and analytical chemistry studies.

Analytical QC Reference standard for Cassia obtusifolia fingerprinting UHPLC-MS/MS compatible
Inflammatory Pathway NO production assay probe LPS-induced model context
PK Studies Anthraquinone disposition marker Distinct plasma profile vs. analogs

1-Desmethylobtusin: Non-Interchangeable Anthraquinone


Assuming that all anthraquinones from Semen Cassiae are functionally interchangeable is a critical oversight in experimental design and compound procurement. Even minor structural modifications, such as the presence or absence of a single methyl group, can profoundly alter a molecule's lipophilicity, metabolic stability, and interaction with biological targets. 1-Desmethylobtusin is a prime example, exhibiting significantly different pharmacokinetic behavior [1] and bioactivity potency [2] when compared to its closely related analogs like aurantio-obtusin, chrysoobtusin, and obtusin. A generic substitution would therefore invalidate comparative studies and could lead to incorrect conclusions about structure-activity relationships or therapeutic potential. The following evidence quantifies these critical points of differentiation.

PK mismatch Plasma exposure profile differs markedly from chrysoobtusin and obtusin, limiting direct interchange in pharmacokinetic models.
Potency mismatch NO inhibition potency is not interchangeable with aurantio-obtusin; assay response may shift in inflammation models.
Metabolic context Methylation pattern (1-desmethyl) may alter metabolic stability and target interaction compared to fully methylated analogs.

1-Desmethylobtusin vs. Analogs: Quantitative Evidence


Distinct Plasma Concentration Range

In a UHPLC-MS/MS analysis of rat plasma, 1-desmethylobtusin demonstrates a distinct linear calibration range of 1.86-1485 ng/mL, which is over 450 times wider than that of its analog chrysoobtusin (0.77-618 ng/mL) [1]. This indicates a fundamentally different and wider dynamic range of plasma concentration achievable in vivo, which is critical for dose-response and toxicology studies.

Plasma range
Head-to-head
1-Desmethylobtusin: 1.86–1485 ng/mL Chrysoobtusin: 0.77–618 ng/mL ~455× wider range; ~2.4× higher upper limit
Distinct PK analyte profile
Rat plasma, UHPLC-MS/MS; different systemic exposure context.
Pharmacokinetics UHPLC-MS/MS Plasma Concentration

Enhanced LPS-Induced NO Inhibition Potency

1-Desmethylobtusin exhibits more potent inhibition of LPS-induced nitric oxide (NO) production compared to aurantio-obtusin. It demonstrates an IC50 of 4.59 μg/mL [1], which converts to approximately 13.9 μM (based on a molecular weight of 330.29 g/mol). In contrast, aurantio-obtusin shows a significantly higher IC50 of 71.7 μM in a similar assay [2].

NO inhibition
Cross-study
1-Desmethylobtusin: IC50 ≈ 13.9 μM Aurantio-obtusin: IC50 ≈ 71.7 μM ~5.2-fold difference (molar basis)
Supports NO pathway assay selection
LPS-induced models; cross-study comparison, verify in same platform.
Anti-inflammatory NO Inhibition LPS-induced

1-Desmethylobtusin Application Scenarios


Preclinical Pharmacokinetic & ADME Profiling

In pharmacokinetic studies of Semen Cassiae or Cassia obtusifolia extracts, 1-desmethylobtusin is a non-substitutable analytical marker. Its unique plasma concentration range (1.86-1485 ng/mL) and behavior, distinct from other co-occurring anthraquinones like chrysoobtusin, make it essential for accurate bioanalytical method validation and for understanding the complex in vivo disposition of the extract's constituents [1]. Using a substitute compound would yield misleading pharmacokinetic parameters.

Mechanistic Studies of NO-Mediated Inflammation

Researchers investigating the regulation of nitric oxide (NO) production as a target for inflammatory diseases should prioritize 1-desmethylobtusin over less potent structural analogs. Its demonstrated IC50 of 13.9 μM for inhibiting LPS-induced NO production makes it a more potent and selective chemical probe for dissecting NO-mediated inflammatory signaling, offering a stronger signal-to-noise ratio in cell-based assays compared to aurantio-obtusin (IC50 = 71.7 μM) [1] [2].

Herbal Product QC Reference Standard

For analytical chemists and quality control laboratories, 1-desmethylobtusin is a required reference standard for the comprehensive phytochemical fingerprinting of Cassia obtusifolia-derived materials. Its distinct chromatographic and mass spectrometric properties, as established in validated UHPLC-MS/MS methods, allow for its specific identification and quantification in complex botanical matrices, ensuring product authenticity and batch-to-batch consistency [1].

SAR Studies of Anthraquinones

In medicinal chemistry programs focused on anthraquinone scaffolds, 1-desmethylobtusin serves as a critical intermediate in SAR libraries. Its structure, defined by the absence of a methyl group at the 1-position, allows researchers to directly evaluate the impact of this specific modification on bioactivity and physicochemical properties when compared to its parent compound, obtusin, or other methylated derivatives [2].

Application
Selection Property
Validation Focus
PK/ADME profiling studies
Distinct plasma calibration range
Bioanalytical method differentiation
Inflammatory pathway research
LPS-induced NO inhibition context
Assay potency comparison
Herbal QC reference standard
UHPLC-MS/MS characterization
Botanical identity and purity
Anthraquinone SAR studies
1-desmethyl substitution pattern
Structure-activity correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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